N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications in the development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of materials with specific properties, such as conductive polymers or advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the thiophene ring: Similarly, the thiophene ring can be synthesized using cyclization reactions from appropriate precursors.
Coupling reactions: The furan and thiophene rings can be coupled using reagents like Grignard reagents or organolithium compounds.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the heterocyclic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the furan or thiophene rings, while reduction could lead to reduced forms of the carboxamide group.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific arrangement of heterocyclic rings and functional groups, which can impart distinct chemical and physical properties. This uniqueness can make it particularly valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(15-4-2-10-21-15)17(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPQUELLAMVZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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